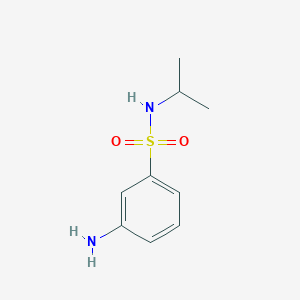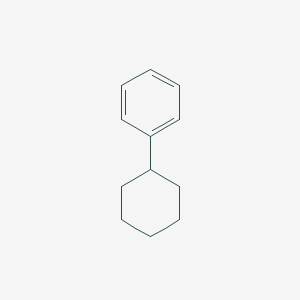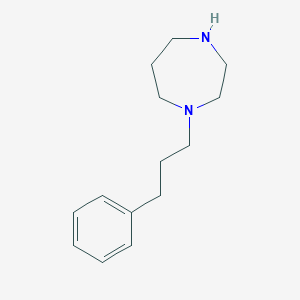
1-(3-Phenylpropyl)-1,4-diazepane
Übersicht
Beschreibung
1-(3-Phenylpropyl)-1,4-diazepane, also known as 1-phenyl-3-propyl-1,4-diazepane, is an organic compound commonly used in the synthesis of a variety of compounds and materials. This compound is a member of the diazepane family, a class of organic compounds characterized by a seven-membered ring containing two nitrogen atoms. This compound is a white solid at room temperature, and is soluble in both water and organic solvents. It is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, dyes, and polymers.
Wissenschaftliche Forschungsanwendungen
Biomimetic Extradiol Cleavage of Catechols : Iron(III) complexes of 1,4-bis(2-pyridylmethyl)-1,4-diazepane, a structurally related compound, serve as functional models for extradiol cleaving catechol dioxygenase enzymes. This application is significant in understanding enzyme mimicry in biological systems (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).
Structural Insights in Medicinal Chemistry : The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, which are structurally similar to 1-(3-Phenylpropyl)-1,4-diazepane, provides insights into the structure and function of these compounds in medicinal chemistry (Wang et al., 2014).
LFA-1 Antagonism : 1,4-diazepane-2-ones are identified as novel inhibitors of LFA-1, an integrin involved in immune responses. Certain compounds, like 18d and 18e, demonstrate high-affinity antagonistic effects, indicating potential therapeutic applications (Wattanasin et al., 2003).
Rho-Kinase Inhibition : The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho-kinase inhibitor K-115, suggests its relevance in pharmaceutical production processes (Gomi et al., 2012).
Medicinal Platform Development : Syntheses of 1,4-diazacycles like piperazines and diazepanes, which include this compound derivatives, are relevant to key medicinal platforms. These syntheses involve diol-diamine coupling (Nalikezhathu et al., 2023).
T-type Calcium Channel Blockade : Certain 1,4-diazepane derivatives, like compound 4s, exhibit potential as T-type calcium channel blockers. This is significant in therapeutic applications, especially in targeting ion channels with high selectivity (Gu et al., 2010).
Safety and Hazards
The safety and hazards associated with “1-(3-Phenylpropyl)-1,4-diazepane” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds like 3-phenylpropyl isocyanate can cause skin and eye irritation and may cause respiratory irritation^ .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(3-Phenylpropyl)-1,4-diazepane is the Sigma-1 receptor . Sigma-1 receptors are molecular chaperones located at mitochondria-associated ER membrane . Their activation has shown neuroprotective and neurorestorative effects in various diseases .
Mode of Action
This compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to changes in the cellular environment, influencing various physiological processes.
Biochemical Pathways
The compound affects the biochemical pathway extending from L-phenylalanine . This pathway comprises the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) . These enzymes play crucial roles in modulating various pathophysiological features of diseases like alpha-synuclein aggregates, neuroinflammation, excitotoxicity, and oxidative stress .
Pharmacokinetics
Similar compounds have been shown to undergo rapid hydrolysis in the liver . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of about 7 hours and a late phase with a half-life of about 120 hours . These properties can impact the bioavailability of the compound.
Result of Action
The activation of Sigma-1 receptors by this compound can lead to neuroprotective and neurorestorative effects . This can potentially modulate various pathophysiological features of diseases like alpha-synuclein aggregates, neuroinflammation, excitotoxicity, and oxidative stress .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the compound may have neuroprotective effects . It is thought to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a long elimination half-life, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(3-Phenylpropyl)-1,4-diazepane vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can be metabolized by various enzymes .
Transport and Distribution
It is known that the compound can cross the blood-brain barrier, suggesting that it may be transported and distributed within the brain .
Subcellular Localization
It is known that the compound can cross the blood-brain barrier, suggesting that it may localize to specific compartments or organelles within brain cells .
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUITYRPYRQXLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


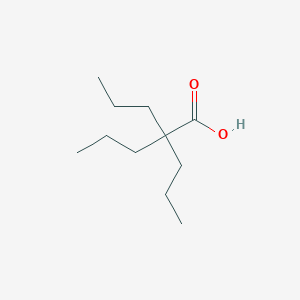
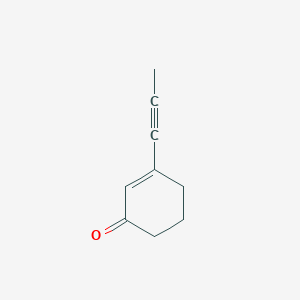
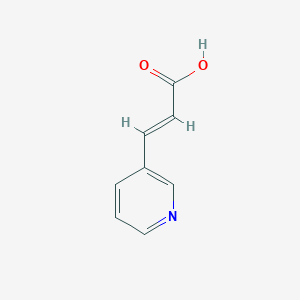



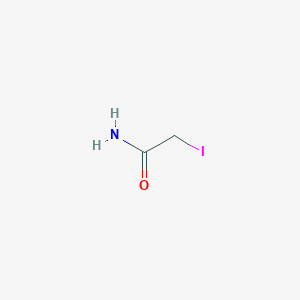


![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

